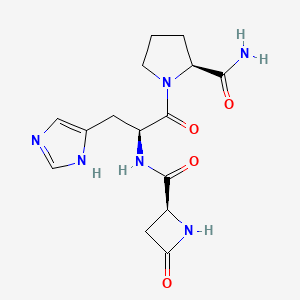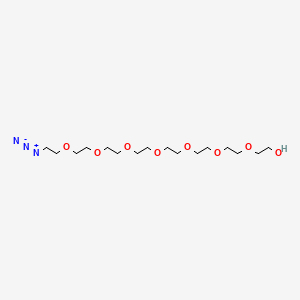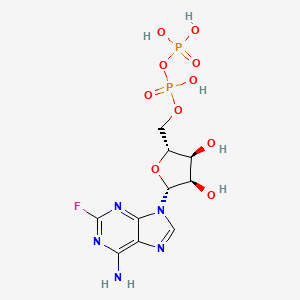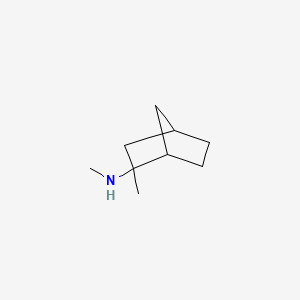
Ácido 4-fenilbutírico
Descripción general
Descripción
El ácido fenilbutírico, también conocido como ácido 4-fenilbutírico, es un ácido monocarboxílico con la fórmula química C₁₀H₁₂O₂. Es un derivado del ácido butírico, donde un grupo fenilo se sustituye en el cuarto carbono. Este compuesto se produce naturalmente por la fermentación de bacterias colónicas y tiene diversas aplicaciones biológicas y terapéuticas .
Aplicaciones Científicas De Investigación
El ácido fenilbutírico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El ácido fenilbutírico ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la Histona Desacetilasa: Inhibe las histonas desacetilasas, lo que lleva a cambios en la expresión genética y posibles efectos anticancerígenos.
Actividad de Chaperona Química: El ácido fenilbutírico actúa como una chaperona química, ayudando a estabilizar las estructuras proteicas y prevenir la agregación.
Captación de Amoniaco: Actúa como un captador de amoníaco, facilitando la excreción de nitrógeno en exceso en pacientes con trastornos del ciclo de la urea.
Safety and Hazards
Direcciones Futuras
In recent years, 4-Phenylbutyric acid (4-PBA), an FDA-approved drug, has increasingly been used as a nonspecific chemical chaperone in vitro and in vitro, but its pharmacodynamics is still not clear . Due to its promise in many preclinical studies of diseases in which ER stress is a central mechanism of manifestation, 4-PBA binding to HSA can provide important clues on its pharmacokinetics .
Análisis Bioquímico
Biochemical Properties
4-Phenylbutyric acid is known to interact with various biomolecules. It has been found to bind to human serum albumin at fatty acid binding sites, specifically Sudlow Site II . This interaction involves strong hydrogen bonding and a salt bridge between domain II and III of human serum albumin .
Cellular Effects
4-Phenylbutyric acid has been shown to have various effects on cells. It alleviates endoplasmic reticulum stress by assisting protein folding . This property of 4-Phenylbutyric acid has been found to be beneficial in pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also reduces mucosal inflammation, regulates transepithelial fluid transport, and improves oxidative status .
Molecular Mechanism
The major mechanism for the action of 4-Phenylbutyric acid is that the hydrophobic regions of the chaperone interact with exposed hydrophobic segments of the unfolded protein . This interaction assists in the folding of the protein, thereby alleviating endoplasmic reticulum stress .
Temporal Effects in Laboratory Settings
It has been shown to alleviate endoplasmic reticulum stress and assist in protein folding, which could potentially have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, 4-Phenylbutyric acid has been shown to alleviate sepsis-induced cardiac damage
Metabolic Pathways
4-Phenylbutyric acid is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetic acid then conjugates with glutamine to form phenylacetylglutamine, which is eliminated with the urine .
Transport and Distribution
It is known that 4-Phenylbutyric acid is a water-soluble compound , which suggests that it could be distributed throughout the body via the bloodstream.
Subcellular Localization
Given its role as a chemical chaperone that assists in protein folding, it is likely that it localizes to the endoplasmic reticulum where protein folding occurs .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido fenilbutírico se puede sintetizar a través de varios métodos:
Reducción del ácido 3-benzoylamino propiónico: Este método implica la reducción del ácido 3-benzoylamino propiónico usando amalgama de zinc para obtener ácido 4-fenil-1-butanoico.
Reacción de Friedel-Crafts: El benceno reacciona con 4-bromo-1-butiratato en condiciones ácidas de Lewis para formar 4-fenil-1-butiratato, que luego se hidroliza para producir ácido 4-fenil-1-butanoico.
Reacción con Butyrolactona: El benceno reacciona con butyrolactona en presencia de cloruro de aluminio, seguido de neutralización con una base para producir ácido 4-fenilbutírico.
Métodos de Producción Industrial: En entornos industriales, el ácido fenilbutírico a menudo se produce purificando ácido fenilbutírico de grado industrial utilizando disolventes alcohólicos y catalizadores. El ácido purificado se hace reaccionar luego con reactivos de sodio para producir fenilbutiratato de sodio .
Análisis De Reacciones Químicas
El ácido fenilbutírico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El ácido fenilbutírico se puede oxidar para formar derivados del ácido benzoico.
Reducción: La reducción del ácido fenilbutírico puede producir fenilbutanol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloruro de aluminio para reacciones de Friedel-Crafts, amalgama de zinc para reducciones y N-bromosuccinimida para sustituciones. Los principales productos formados a partir de estas reacciones incluyen derivados del ácido benzoico, fenilbutanol y ácido fenilbutírico bromado.
Comparación Con Compuestos Similares
El ácido fenilbutírico se puede comparar con otros compuestos similares, tales como:
Ácido Butírico: Si bien el ácido butírico es un ácido graso de cadena corta simple, el ácido fenilbutírico tiene un grupo fenilo adicional, lo que mejora su actividad biológica.
Ácido Fenilacético: Ambos compuestos tienen un grupo fenilo, pero el ácido fenilacético tiene una cadena de carbono más corta, lo que lleva a diferentes propiedades químicas y aplicaciones.
Fenilbutiratato de Sodio: Esta es la sal de sodio del ácido fenilbutírico y se utiliza para fines terapéuticos similares, pero tiene diferentes propiedades de solubilidad y farmacocinéticas.
La combinación única de actividad de chaperona química, inhibición de la histona desacetilasa y propiedades de captación de amoníaco del ácido fenilbutírico lo distingue de estos compuestos similares.
Propiedades
IUPAC Name |
4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1716-12-7 (hydrochloride) | |
| Record name | 4-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2037631 | |
| Record name | 4-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Phenylbutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
290.00 °C. @ 760.00 mm Hg | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18 mg/mL | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000664 [mmHg] | |
| Record name | 4-Phenylbutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |
| Record name | Phenylbutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1821-12-1 | |
| Record name | 4-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylbutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-PHENYLBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 49 °C | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














